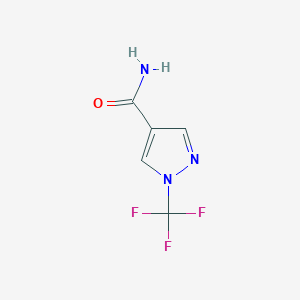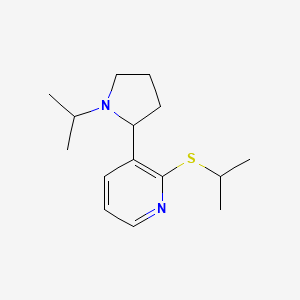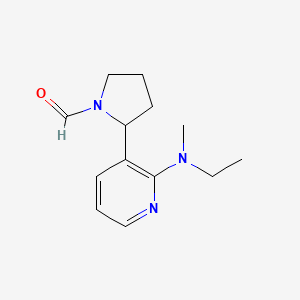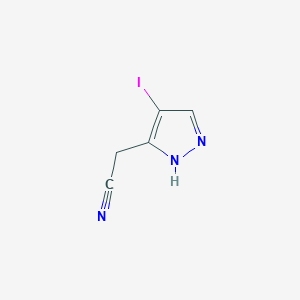
2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of an iodine atom at the 4-position of the pyrazole ring and a nitrile group attached to the acetonitrile moiety. It has a molecular formula of C6H5IN3 and a molecular weight of 247.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by iodination. One common method includes the reaction of enaminones with hydrazines in the presence of iodine and DMSO, leading to the formation of the pyrazole ring . The reaction conditions often require a controlled temperature and the use of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency, yield, and safety. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a methyl group at the 3-position.
1H-pyrazole-3-carbonitrile: Lacks the iodine atom but has a similar pyrazole core.
4-Iodo-1H-pyrazole: Similar but without the acetonitrile group.
Uniqueness
2-(4-Iodo-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both the iodine atom and the nitrile group, which confer specific reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H4IN3 |
|---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
2-(4-iodo-1H-pyrazol-5-yl)acetonitrile |
InChI |
InChI=1S/C5H4IN3/c6-4-3-8-9-5(4)1-2-7/h3H,1H2,(H,8,9) |
InChI Key |
WJCCHOJQWIUHDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1I)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


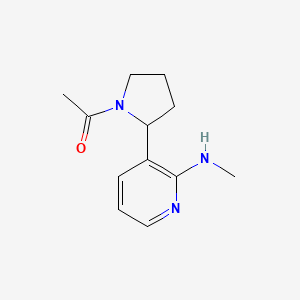
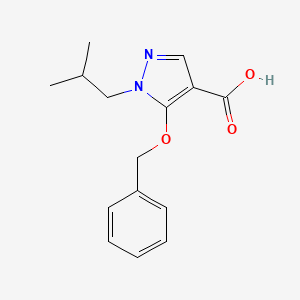


![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
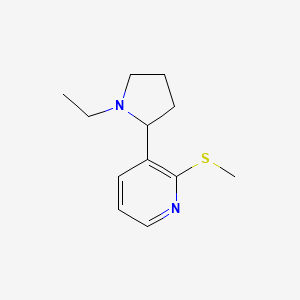
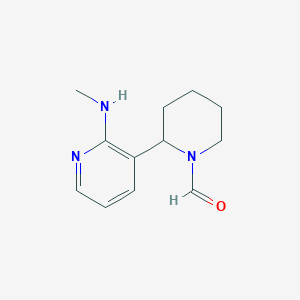

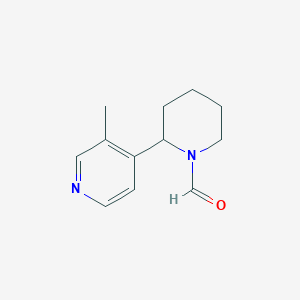
![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
